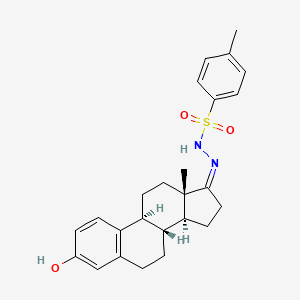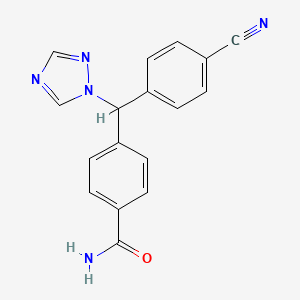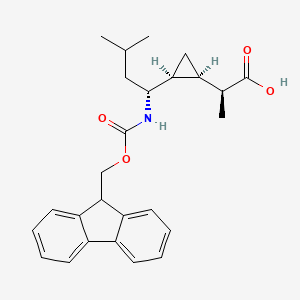
Brexpiprazole 5-1H-Quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Brexpiprazole is synthesized through a multi-step chemical process. One of the key synthetic routes involves the reaction of 7-hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . Industrial production methods often involve optimizing reaction conditions such as temperature, solvents, and bases to achieve high yield and purity .
Analyse Des Réactions Chimiques
Brexpiprazole undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include potassium carbonate and sodium carbonate as bases, and N,N-dimethylacetamide as a solvent . The major products formed from these reactions are intermediates that are further processed to yield the final compound, Brexpiprazole .
Applications De Recherche Scientifique
Brexpiprazole has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it is extensively studied for its pharmacological properties and therapeutic potential in treating psychiatric disorders such as schizophrenia and major depressive disorder . Additionally, Brexpiprazole is being investigated for its potential use in treating other psychiatric conditions like post-traumatic stress disorder .
Mécanisme D'action
Brexpiprazole exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism of action helps modulate the activity of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders . The compound’s ability to act as both an agonist and antagonist depending on the receptor type and context contributes to its therapeutic efficacy and favorable side effect profile .
Comparaison Avec Des Composés Similaires
Brexpiprazole is structurally similar to aripiprazole, another atypical antipsychotic . Both compounds act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at the D2 receptor and stronger antagonism at the 5-HT2A receptor compared to aripiprazole . This difference in receptor binding affinities results in Brexpiprazole having potentially fewer side effects such as akathisia and extrapyramidal symptoms . Other similar compounds include cariprazine and lurasidone, which also belong to the class of atypical antipsychotics and share some pharmacological properties with Brexpiprazole .
Propriétés
Formule moléculaire |
C25H27N3O2S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29) |
Clé InChI |
BOAYMRGERLOOMB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
![1-[6-[[[5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethylphosphonic acid](/img/structure/B13429392.png)
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)

![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)

![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)


![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)



